molecular formula C8H16ClNO B1487338 2-(Cyclopropylmethyl)morpholine hydrochloride CAS No. 2208273-00-9

2-(Cyclopropylmethyl)morpholine hydrochloride

Cat. No. B1487338
M. Wt: 177.67 g/mol
InChI Key: ZODWQYJNSCRANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Morpholines, including CPMM, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular formula of CPMM is C10H17ClN2O. The average mass is 141.211 Da and the monoisotopic mass is 141.115356 Da .

Scientific Research Applications

Coronary Active Derivatives

2-Benzopyranone derivatives, related to 2-(Cyclopropylmethyl)morpholine hydrochloride, have been used in coronary heart disease therapy. Animal experiments have shown coronary dilation with these compounds, indicating potential benefits in increasing blood flow through coronary vessels (Jacobi, Boltze, Seidel, & Schwarz, 1977).

Amine Protecting Groups in Synthesis

Sulfinamides, closely related to morpholines, are used as amine protecting groups in chemical synthesis. This technique has facilitated the efficient creation of morpholine hydrochloride salts, demonstrating the importance of these compounds in synthetic chemistry (Fritz, Mumtaz, Yar, McGarrigle, & Aggarwal, 2011).

COX-2 Inhibition Properties

Novel derivatives of 2-(2-arylmorpholino-4-yl)ethyl have shown selective cyclooxygenase (COX-2) inhibition properties. These findings suggest potential therapeutic applications in reducing the side effects of nonsteroidal anti-inflammatory drugs (NSAIDs) (Shi, Hu, Xu, & Jiang, 2012).

Enzyme Inhibition in Medical Treatment

Bromophenol derivatives with a cyclopropyl moiety have shown effective inhibition of certain enzymes, implying potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).

Transdermal Drug Delivery Enhancement

Ionic liquids, including morpholinium salts, have been studied as enhancers for transdermal drug delivery. Their effectiveness in increasing the permeation of drugs through the skin highlights their potential in pharmaceutical applications (Monti, Egiziano, Burgalassi, Chetoni, Chiappe, Sanzone, & Tampucci, 2017).

properties

IUPAC Name

2-(cyclopropylmethyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-7(1)5-8-6-9-3-4-10-8;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODWQYJNSCRANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2CNCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylmethyl)morpholine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopropylmethyl)morpholine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Cyclopropylmethyl)morpholine hydrochloride
Reactant of Route 3
2-(Cyclopropylmethyl)morpholine hydrochloride
Reactant of Route 4
2-(Cyclopropylmethyl)morpholine hydrochloride
Reactant of Route 5
2-(Cyclopropylmethyl)morpholine hydrochloride
Reactant of Route 6
2-(Cyclopropylmethyl)morpholine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.